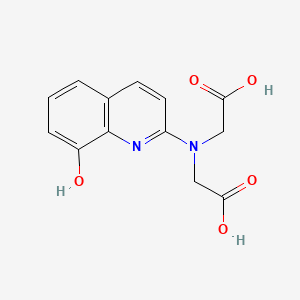
N-(Carboxymethyl)-N-(8-hydroxyquinolin-2-yl)glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Carboxymethyl)-N-(8-hydroxyquinolin-2-yl)glycine is a synthetic organic compound known for its versatile applications in various scientific fields It is characterized by the presence of a carboxymethyl group and an 8-hydroxyquinoline moiety attached to a glycine backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(Carboxymethyl)-N-(8-hydroxyquinolin-2-yl)glycine typically involves the following steps:
Starting Materials: The synthesis begins with 8-hydroxyquinoline and glycine.
Reaction with Chloroacetic Acid: Glycine is reacted with chloroacetic acid to introduce the carboxymethyl group.
Coupling Reaction: The carboxymethylated glycine is then coupled with 8-hydroxyquinoline under appropriate conditions, often using a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions: N-(Carboxymethyl)-N-(8-hydroxyquinolin-2-yl)glycine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the quinoline ring can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced under specific conditions to modify the quinoline ring.
Substitution: The carboxymethyl group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted quinoline derivatives.
科学研究应用
N-(Carboxymethyl)-N-(8-hydroxyquinolin-2-yl)glycine has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a chelating agent in biological systems, aiding in the study of metal ion interactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of metal-based drugs.
Industry: Utilized in the formulation of materials with specific properties, such as corrosion inhibitors or catalysts.
作用机制
The mechanism of action of N-(Carboxymethyl)-N-(8-hydroxyquinolin-2-yl)glycine involves its ability to chelate metal ions. The compound can form stable complexes with various metal ions, influencing their reactivity and availability. This chelation process is crucial in its applications in coordination chemistry, biology, and medicine. The molecular targets and pathways involved include metal ion transport and regulation, as well as interactions with biological macromolecules.
相似化合物的比较
N-(Carboxymethyl)-N-(8-hydroxyquinolin-2-yl)glycine can be compared with other similar compounds, such as:
8-Hydroxyquinoline: A parent compound with similar chelating properties but lacking the carboxymethyl and glycine moieties.
N-(Carboxymethyl)glycine: A simpler analog that lacks the quinoline ring, resulting in different chemical properties.
Quinoline-2-carboxylic acid: Another related compound with a quinoline ring and a carboxyl group, but without the glycine moiety.
Uniqueness: this compound is unique due to the combination of the carboxymethyl group, 8-hydroxyquinoline moiety, and glycine backbone. This unique structure imparts distinct chemical properties and enhances its versatility in various applications.
属性
IUPAC Name |
2-[carboxymethyl-(8-hydroxyquinolin-2-yl)amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5/c16-9-3-1-2-8-4-5-10(14-13(8)9)15(6-11(17)18)7-12(19)20/h1-5,16H,6-7H2,(H,17,18)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMBBQGUFPTHLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)N(CC(=O)O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(2-aminoethoxy)phenyl]methanesulfonamide hydrochloride](/img/structure/B2372886.png)
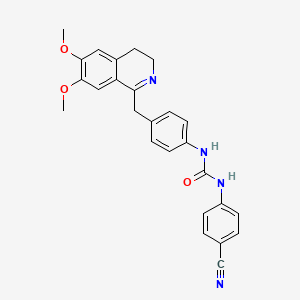
![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-(phenylsulfanyl)propanamide](/img/structure/B2372888.png)
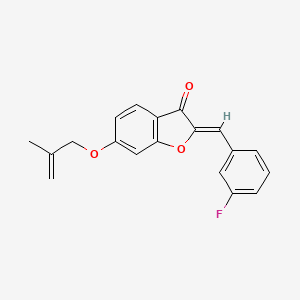
![(E)-N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2372893.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2372894.png)
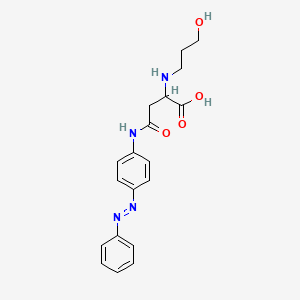
![2-(3-methoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2372897.png)
![3-(1'-Ethyl-5-(trifluoromethyl)-1H,1'H-[3,4'-bipyrazol]-1-yl)propanenitrile](/img/structure/B2372898.png)
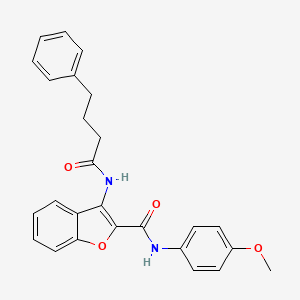
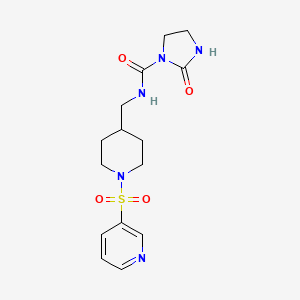
![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2372902.png)
![3-(2-chlorophenyl)-5-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1,2-oxazole-4-carboxamide](/img/structure/B2372904.png)

